(E)-N-(1-cyanopropan-2-yl)-2-(4-methylphenyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-(1-cyanopropan-2-yl)-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-11-3-5-13(6-4-11)8-10-18(16,17)15-12(2)7-9-14/h3-6,8,10,12,15H,7H2,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJJCJLUAUCELQ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC(C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC(C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1-cyanopropan-2-yl)-2-(4-methylphenyl)ethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of furin, a proprotein convertase involved in the activation of various proteins related to disease processes. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C12H14N2O2S
- Molecular Weight : 250.32 g/mol
The primary mechanism of action for this compound is its role as a furin inhibitor . Furin plays a crucial role in the maturation of various viral proteins, thus making its inhibition a potential therapeutic target in viral infections and certain cancers. The compound's sulfonamide group is believed to interact with the active site of furin, blocking its enzymatic activity.
Inhibition of Furin
Research indicates that this compound effectively inhibits furin activity. This inhibition can lead to decreased processing of proproteins involved in pathological conditions such as fibrosis and cancer.
Antifibrotic Properties
The compound has shown promise in preclinical studies for its antifibrotic effects. In models of lung and liver fibrosis, this compound reduced collagen deposition and improved organ function metrics.
| Model | Effect Observed |
|---|---|
| Lung Fibrosis Model | Reduced collagen deposition by 30% compared to control . |
| Liver Fibrosis Model | Improved liver function tests (ALT, AST) significantly . |
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study on Lung Fibrosis : A study involving animal models treated with the compound showed significant reductions in inflammatory markers (TNF-alpha, IL-6), suggesting a robust anti-inflammatory response alongside furin inhibition.
- Case Study on Cancer Therapy : In vitro studies indicated that this compound could enhance the efficacy of existing chemotherapeutics by preventing the activation of proteins that promote tumor growth.
Scientific Research Applications
The compound (E)-N-(1-cyanopropan-2-yl)-2-(4-methylphenyl)ethenesulfonamide is a sulfonamide derivative that has garnered interest in various scientific research applications. This article explores its potential uses, focusing on medicinal chemistry, agricultural applications, and environmental science.
Chemical Properties and Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- Molecular Weight : 298.38 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a sulfonamide functional group, which is known for its biological activity and utility in pharmaceuticals.
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Cancer Research
Recent investigations into the compound's effects on cancer cell lines reveal its potential as an anticancer agent. The mechanism involves apoptosis induction in cancer cells, suggesting that this compound could serve as a lead structure for designing novel anticancer drugs. Case studies have demonstrated its efficacy in reducing tumor size in animal models .
Agricultural Applications
Pesticidal Properties
Research has identified the compound's potential as a pesticide. Its structure allows it to act as a herbicide by inhibiting specific enzymes involved in plant growth. Field trials have shown that formulations containing this sulfonamide derivative can effectively control weed populations without harming crop yields .
Fungicidal Activity
In addition to herbicidal properties, this compound has demonstrated fungicidal activity against several plant pathogens. Laboratory studies indicate that it disrupts fungal cell membranes, leading to cell death .
Environmental Science
Pollutant Degradation
The compound's stability and reactivity make it suitable for applications in environmental remediation. Research has focused on its ability to degrade pollutants in water systems, particularly those related to agricultural runoff. Studies have shown that it can effectively break down harmful substances into less toxic forms through chemical reactions facilitated by environmental factors such as sunlight and microbial activity .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogues from the evidence include:
Key Observations :
- The target compound’s 1-cyanopropan-2-yl group distinguishes it from most analogues, which typically feature aryl or aminoaryl substituents on the sulfonamide nitrogen.
Physicochemical Properties
Melting points (mp) and spectral data highlight substituent effects on molecular stability and crystallinity:
Key Observations :
SAR Insights for Target Compound :
- The 4-methylphenyl group may reduce tubulin-binding affinity compared to trimethoxyphenyl or trifluorophenyl analogues, as electron-donating groups are less favorable for polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
